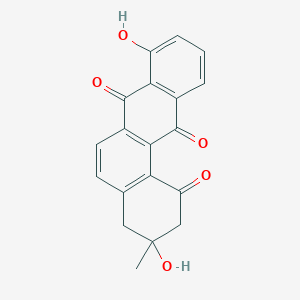
Tetrangomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrangomycin is an angucycline antibiotic isolated from the terrestrial bacterium Streptomyces sp. CAH29 . It is known for its potent antibacterial, antifungal, and antioxidant activities . The compound has shown significant inhibitory effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, and Candida albicans .
Preparation Methods
Tetrangomycin is typically isolated from the fermentation broth of Streptomyces species . The process involves culturing the bacteria, followed by extraction and purification of the compound using techniques such as solvent extraction and chromatography . The synthetic routes for this compound involve complex organic synthesis, including the use of polyketide synthase (PKS) pathways .
Chemical Reactions Analysis
Tetrangomycin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include hydroxylated and methylated derivatives of this compound .
Scientific Research Applications
Tetrangomycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying polyketide biosynthesis . In biology, it serves as a potent antimicrobial agent against various pathogens . In medicine, this compound has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has been studied for its immunosuppressive properties, making it a potential candidate for treating autoimmune diseases .
Mechanism of Action
The mechanism of action of tetrangomycin involves its interaction with bacterial enzymes and cellular pathways . It inhibits the dehydrosqualene synthase (CrtM) enzyme in methicillin-resistant Staphylococcus aureus, leading to the disruption of bacterial cell wall synthesis . This compound also exhibits antioxidant activity by scavenging free radicals through hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms .
Comparison with Similar Compounds
Tetrangomycin belongs to the angucycline group of antibiotics, which includes other compounds such as moromycin A and moromycin B . Compared to these similar compounds, this compound exhibits unique properties such as higher potency against MRSA and significant antioxidant activity . Its unique chemical structure, characterized by hydroxy and methyl groups, contributes to its distinct biological activities .
Properties
CAS No. |
7351-08-8 |
|---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H14O5/c1-19(24)7-9-5-6-11-16(14(9)13(21)8-19)18(23)10-3-2-4-12(20)15(10)17(11)22/h2-6,20,24H,7-8H2,1H3 |
InChI Key |
UGEKKXLEYACFTD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |
Synonyms |
tetrangomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















